molecular formula C17H19NO3 B2426499 Methyl 4-(4-cyclopropylidenepiperidine-1-carbonyl)benzoate CAS No. 2097917-17-2

Methyl 4-(4-cyclopropylidenepiperidine-1-carbonyl)benzoate

Cat. No.: B2426499
CAS No.: 2097917-17-2
M. Wt: 285.343
InChI Key: ASUMMXKWVNJTDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(4-cyclopropylidenepiperidine-1-carbonyl)benzoate is a useful research compound. Its molecular formula is C17H19NO3 and its molecular weight is 285.343. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactivity

Methyl 4-(4-cyclopropylidenepiperidine-1-carbonyl)benzoate is a compound of interest in the synthesis of complex chemical structures and the study of chemical reactions. For instance, the reaction of 2-imino-4-methyl-2H-1-benzopyran-3-carbonitrile with active methylene compounds leads to the formation of polyheterocyclic systems, illustrating the reactivity of compounds containing cyclopropyl groups and their derivatives in generating diverse chemical structures (O'callaghan et al., 1996). This showcases the potential of such molecules in contributing to the synthesis of novel organic compounds with varying chemical properties.

Biological Applications and Functional Group Transformations

This compound and similar compounds also find relevance in biological applications, particularly as building blocks in the synthesis of biologically active molecules. The synthesis of Schiff base derivatives from precursors like methyl 4-(4-aminostyryl) benzoate, characterized for their potential as intermediates in the synthesis of biologically relevant compounds, highlights the versatility of such chemical entities in medicinal chemistry (Mohamad, Hassan, & Yusoff, 2017). These findings indicate the compound's utility in designing novel therapeutic agents by enabling the introduction of various functional groups through chemical reactions.

Photopolymerization Applications

Furthermore, the development of photoinitiators for nitroxide-mediated photopolymerization utilizes compounds with similar functional groups to this compound. Such compounds serve as decomposable photoinitiators, underlining the importance of cyclopropyl and carbonyl functional groups in materials science for initiating polymerization processes under UV irradiation (Guillaneuf et al., 2010). This illustrates the compound's potential application in the development of new materials and coatings with specific properties controlled by light.

Mechanism of Action

Target of Action

Similar compounds have been found to interact with proteins such asSqualene–hopene cyclase . This enzyme plays a crucial role in the biosynthesis of sterols, which are vital components of cell membranes.

Mode of Action

It’s known that many similar compounds work by binding to their target proteins and modulating their activity . This interaction can lead to changes in the biochemical pathways within the cell.

Biochemical Pathways

Given its potential interaction with squalene–hopene cyclase, it may influence thesterol biosynthesis pathway . This could have downstream effects on cell membrane integrity and function.

Result of Action

Modulation of sterol biosynthesis could potentially affect cell membrane structure and function, influencing cellular processes such as signal transduction, cell growth, and cell death .

Action Environment

The action, efficacy, and stability of Methyl 4-(4-cyclopropylidenepiperidine-1-carbonyl)benzoate can be influenced by various environmental factors. These can include the pH of the environment, the presence of other interacting molecules, and temperature . .

Properties

IUPAC Name

methyl 4-(4-cyclopropylidenepiperidine-1-carbonyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c1-21-17(20)15-6-4-14(5-7-15)16(19)18-10-8-13(9-11-18)12-2-3-12/h4-7H,2-3,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASUMMXKWVNJTDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)N2CCC(=C3CC3)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.